N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
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Description
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H28N6OS and its molecular weight is 376.52. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-Inflammatory Properties
Research has shown that derivatives of pyrazolopyrimidines, which include compounds similar to N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide, have potential anticancer and anti-inflammatory properties. For instance, a study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated them for cytotoxic activities against cancer cell lines, along with 5-lipoxygenase inhibition activities, which are crucial in inflammatory responses (Rahmouni et al., 2016).
Antimicrobial Activity
Another area of application is in antimicrobial treatments. Sraa Abu-Melha (2013) utilized a similar compound as a key intermediate for synthesizing various heterocycles with demonstrated antimicrobial properties (Abu-Melha, 2013).
Antitumor and Antimicrobial Applications
Enaminones derived from pyrazolopyrimidines have been used in the synthesis of compounds with antitumor and antimicrobial activities. A study by Riyadh (2011) focused on novel N-arylpyrazole-containing enaminones, which were tested for cytotoxic effects against various cancer cell lines and also evaluated for antimicrobial activity (Riyadh, 2011).
Histone Deacetylase Inhibition
The compound has relevance in cancer treatment through histone deacetylase (HDAC) inhibition. Zhou et al. (2008) described the synthesis of a compound with a similar structure, highlighting its role in selectively inhibiting HDACs, which is a promising target in cancer therapy (Zhou et al., 2008).
Solid-Phase Synthetic Methods
In the field of synthetic chemistry, Heo and Jeon (2017) described a solid-phase synthetic method for a compound library based on the pyrazolo[3,4-d]pyrimidine scaffold, showcasing the compound's utility in developing diverse chemical libraries (Heo & Jeon, 2017).
Properties
IUPAC Name |
N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6OS/c1-12(2)10-20-15-14-11-21-24(16(14)23-18(22-15)26-3)9-8-19-17(25)13-6-4-5-7-13/h11-13H,4-10H2,1-3H3,(H,19,25)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTQGZGDKCLSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.